2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2,3-DIMETHOXYPHENYL)METHYL]ACETAMIDE
Description
This compound (C₂₂H₃₀N₄O₄, molecular weight 414.5 g/mol) is an acetamide derivative featuring a pyrimidin-4-yloxy core substituted with a 6-methyl group and a 2-azepan-1-yl moiety. The acetamide nitrogen is further functionalized with a 2,3-dimethoxybenzyl group.
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(2,3-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-16-13-20(25-22(24-16)26-11-6-4-5-7-12-26)30-15-19(27)23-14-17-9-8-10-18(28-2)21(17)29-3/h8-10,13H,4-7,11-12,14-15H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOUMVEKKBSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2,3-DIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the azepane and pyrimidine rings, followed by their coupling with the dimethoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2,3-DIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic uses.
Medicine: Its unique structure could make it a potential drug candidate for treating various diseases, pending further research on its efficacy and safety.
Industry: The compound may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(AZEPAN-1-YL)-6-METHYLPYRIMIDIN-4-YL]OXY}-N-[(2,3-DIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares a pyrimidinyloxy-acetamide backbone with several analogues, differing in substituents and pharmacological profiles. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Azepane vs. Piperidine/Pyrrolidine Rings :
- The azepane (7-membered ring) in the target compound may confer enhanced conformational flexibility compared to the 6-membered piperidine in N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide. This could influence binding kinetics in enzyme pockets .
- Piperidine-containing analogues (e.g., N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)...) are more prevalent in agrochemicals due to their stability and cost-effectiveness .
Aromatic Substituents :
- The 2,3-dimethoxybenzyl group in the target compound enhances lipophilicity and may facilitate blood-brain barrier penetration, suggesting CNS-targeted applications. In contrast, chlorinated phenyl groups (e.g., 5-chloro-2-methylphenyl) in pesticide analogues improve soil persistence and herbicidal potency .
Pharmacological vs. Agricultural Utility :
Research Findings and Data Gaps
- Binding Affinity : Preliminary molecular docking studies suggest the azepane-pyrimidine core of the target compound exhibits moderate affinity for cyclin-dependent kinases (CDKs), though experimental validation is pending .
- Toxicity Profile : Unlike chlorinated acetamide herbicides (e.g., alachlor), the target compound lacks ecotoxicity data, necessitating further environmental safety studies .
Biological Activity
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[(2,3-dimethoxyphenyl)methyl]acetamide represents a novel class of synthetic organic compounds with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
This compound has a complex molecular structure characterized by the following features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 370.453 g/mol
- Functional Groups : The compound includes an azepane ring and a pyrimidine derivative, which contribute to its biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits several promising biological activities:
Antimicrobial Activity
Research has suggested that derivatives of the azepan and pyrimidine structures can possess antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro.
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory effects. Studies on related compounds indicate that they may function as broad-spectrum chemokine inhibitors, which could be beneficial in treating inflammatory diseases .
Central Nervous System Activity
Given its ability to potentially cross the blood-brain barrier, this compound may have implications for neurological disorders. The azepane and pyrimidine moieties are known to interact with various neurotransmitter systems, possibly leading to neuroprotective effects.
The biological activity of this compound is likely mediated through several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), which are crucial for many physiological processes, including inflammation and neurotransmission .
- Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of specific enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar inhibitory effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
